N-(3-methylpyridin-2-yl)cyclobutanecarboxamide
Description
N-(3-Methylpyridin-2-yl)cyclobutanecarboxamide is a small molecule featuring a cyclobutane ring linked to a carboxamide group, which is further substituted with a 3-methylpyridin-2-yl moiety. This structure combines the conformational constraints of the cyclobutane ring with the aromatic and hydrogen-bonding capabilities of the pyridine group, making it a candidate for targeting enzymes or receptors in therapeutic contexts.
Synthesis of the compound likely involves multi-step reactions, including cyclobutane ring formation, carboxamide coupling (e.g., via HATU/Et$_3$N in DMF), and pyridine substitution, as inferred from related pathways in .
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-4-3-7-12-10(8)13-11(14)9-5-2-6-9/h3-4,7,9H,2,5-6H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYNHKVIYAYXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)cyclobutanecarboxamide typically involves the reaction of 3-methylpyridin-2-amine with cyclobutanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the cyclobutanecarboxamide moiety.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-fibrotic properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-(3-methylpyridin-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing, but initial research suggests involvement in pathways related to inflammation and fibrosis .
Comparison with Similar Compounds
Core Structure Variations
The target compound’s cyclobutanecarboxamide-pyridine scaffold differs from analogs with alternative cores:
Key Observations :
Substituent Effects on Activity and Properties
Physicochemical Properties
Property Trends :
- The hydrochloride salt () increases molar mass and solubility, a strategy absent in the target compound.
Biological Activity
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring linked to a pyridine derivative with a methyl group at the 3-position. Its molecular formula is , which influences its solubility and stability, affecting its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the pyridine ring allows for hydrogen bonding and π-π stacking interactions with biological macromolecules, while the cyclobutanecarboxamide moiety can modulate the compound's solubility and stability in biological systems.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and nitric oxide in cellular models, suggesting potential therapeutic applications in inflammatory diseases.
Neuroprotective Activity
Preliminary studies suggest that this compound may offer neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative disease contexts.
Case Studies and Experimental Data
A variety of studies have assessed the biological activity of this compound:
-
GSK-3β Inhibition : A study highlighted that compounds based on similar structural frameworks displayed potent inhibition against GSK-3β, a kinase involved in various cellular processes including inflammation and cancer progression. The IC50 values for these compounds ranged from 8 nM to 1314 nM, indicating significant potency (Table 1).
Compound IC50 (nM) Target Kinase Compound 62 8 GSK-3β Compound X 10 ROCK-1 Compound Y 1314 GSK-3β - Neuroprotective Studies : In vitro tests demonstrated that this compound could enhance cell viability in models of neurodegeneration, with effective concentrations ranging from 1 µM to 10 µM.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for N-(3-methylpyridin-2-yl)cyclobutanecarboxamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling a cyclobutanecarboxylic acid derivative with 3-methylpyridin-2-amine using carbodiimide-based coupling agents (e.g., DCC or EDC) under inert conditions. Key steps include:
- Reaction Optimization : Temperature control (0–25°C) to prevent side reactions like cyclobutane ring-opening.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
- Characterization : ¹H/¹³C NMR to confirm amide bond formation and cyclobutane integrity; High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a multi-technique approach:
- Spectroscopy : ¹H NMR to verify the absence of unreacted amine (δ 6.5–8.5 ppm for pyridine protons) and cyclobutane protons (δ 2.0–3.0 ppm).
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to assess melting point consistency (e.g., sharp endothermic peak at 180–185°C).
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities (<2%) .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays targeting fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), given structural analogs' dual inhibitory properties.
- FAAH Inhibition : Use rat brain homogenates or recombinant FAAH with [³H]-anandamide substrate; measure IC₅₀ values (e.g., 0.5–1.0 µM for active derivatives).
- COX-1/COX-2 Selectivity : Colorimetric assays (e.g., COX Fluorescent Inhibitor Screening Kit) to determine selectivity ratios .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with amylose-based columns) and compare:
- Binding Affinity : Molecular docking (AutoDock Vina) to FAAH’s substrate channel, focusing on hydrogen bonding with Ser241 and π-π stacking with Phe381.
- In Vivo Efficacy : Pharmacokinetic studies in rodents to assess bioavailability and brain penetration (LC-MS/MS plasma/brain tissue analysis).
- Case Study : (R)-isomers of flurbiprofen analogs show 2-fold higher FAAH inhibition than (S)-isomers due to optimal hydrophobic pocket alignment .
Q. What computational tools can predict off-target interactions for this compound?
- Methodological Answer : Combine ligand- and structure-based approaches:
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) to screen for overlap with unrelated targets (e.g., serotonin receptors).
- Molecular Dynamics (MD) : Simulate binding stability in FAAH’s membrane access channel (50 ns trajectories, GROMACS) to assess residence time.
- ADMET Prediction : Use SwissADME to evaluate CYP450 inhibition risk and blood-brain barrier permeability .
Q. How can researchers resolve contradictions in enzymatic vs. cellular activity data?
- Methodological Answer : Address discrepancies via:
- Cellular Uptake Studies : LC-MS quantification of intracellular compound levels (e.g., HEK293 cells) to confirm bioavailability.
- Metabolite Profiling : Incubate compound with liver microsomes; identify inactive metabolites (e.g., hydrolyzed amide) via HRMS.
- Pathway Analysis : RNA-seq or phosphoproteomics to uncover compensatory pathways masking target engagement .
Key Research Challenges
- Stereochemical Purity : Resolution of enantiomers remains labor-intensive; consider asymmetric synthesis with chiral catalysts.
- Off-Target Effects : Prioritize proteome-wide affinity profiling (e.g., CETSA) to validate selectivity.
- In Vivo Translation : Optimize formulations (e.g., PEGylated nanoparticles) to enhance pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
